2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQETGDPOFZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one generally involves:
- Formation of the piperidine and pyrrolidine rings.
- Introduction of the amino substituent at the alpha position of the propanone moiety.
- Coupling of the bicyclic amine system to the propanone backbone.
These steps often require careful control of reaction conditions to ensure regio- and stereoselectivity, given the chiral centers and multiple nitrogen atoms involved.
Formation of Pyrrolidine and Piperidine Rings
Pyrrolidine ring synthesis is commonly achieved via cyclization reactions starting from linear precursors containing amino and halide functionalities. For example, the cyclization of aminoalkyl halides under basic conditions leads to the formation of the five-membered pyrrolidine ring.
Piperidine ring synthesis follows similar principles but targets six-membered ring closure. Methods include:
- Intramolecular nucleophilic substitution reactions.
- Reductive amination of cyclic ketones.
- Ring-closing reactions from appropriately substituted amino acid derivatives.
A recent method for synthesizing 3-substituted pyrrolidin-2-ones and piperidin-2-ones starts from esters, which undergo α-alkylation with azidoalkyl triflates, followed by azide reduction and ring closure to form the lactam ring system. This approach allows for efficient access to substituted lactams that can be further functionalized to yield the desired bicyclic amines.
Introduction of the Amino Group and Propanone Backbone Construction
The amino group at the alpha position of the propanone is typically introduced via nucleophilic substitution or reductive amination reactions. For example:
- Starting from α-keto esters or α-haloketones, nucleophilic amines can be introduced to form the amino ketone structure.
- Reductive amination using ammonia or primary amines with α-keto precursors in the presence of reducing agents like sodium borohydride or catalytic hydrogenation.
The propanone backbone is often prepared by acylation or alkylation strategies using appropriate acyl chlorides or esters.
Coupling of Pyrrolidinyl and Piperidinyl Units
The key step in synthesizing this compound is the coupling of the pyrrolidine and piperidine rings to the propanone moiety. This is often achieved by:
- Nucleophilic substitution of a piperidinyl intermediate with a pyrrolidinyl nucleophile.
- Use of protecting groups such as tert-butoxycarbonyl (Boc) to control the reactivity of amines during coupling.
- Subsequent deprotection to yield the free amine functionalities.
For example, in related synthetic routes, Boc-protected amino acids are converted to methyl esters, followed by nucleophilic addition of pyrrolidinyl carbamates and deprotection to yield the coupled product.
Representative Synthetic Route (Based on Literature Analogies)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | α-Alkylation of ester | Ester + 2-azidoethyl triflate, base | Formation of azidoalkylated ester |
| 2 | Azide reduction | Catalytic hydrogenation or flow reduction | Conversion of azide to amine |
| 3 | Ring closure | Intramolecular cyclization under acidic/basic conditions | Formation of pyrrolidin-2-one or piperidin-2-one lactam |
| 4 | Amino acid ester conversion | Boc-protected amino acid to methyl ester | Activated intermediate for further coupling |
| 5 | Nucleophilic substitution | Addition of pyrrolidinyl carbamate to chlorinated intermediate | Coupling of bicyclic amine to backbone |
| 6 | Deprotection | Acidic conditions to remove Boc | Free amine product |
This sequence is adaptable to the synthesis of this compound by selecting appropriate starting materials and conditions.
Reaction Conditions and Optimization
- Temperature: Cyclization and nucleophilic substitution steps are often performed at 0°C to room temperature to control selectivity.
- Solvents: Common solvents include chloroform, dichloromethane, and ethyl acetate, chosen for their ability to dissolve reactants and facilitate purification.
- Protecting Groups: Boc groups are widely used for amine protection during multi-step synthesis, removed at the final stage.
- Catalysts: Palladium catalysts are employed in Suzuki couplings for related compounds, but for this compound, catalytic hydrogenation or sodium borohydride are typical for reductions.
Comparative Data on Similar Compounds
Summary of Preparation Methods
- The synthesis of this compound involves the strategic construction of pyrrolidine and piperidine rings, introduction of the amino-propanone backbone, and coupling of these moieties.
- Key steps include α-alkylation of esters, azide reduction to amines, ring closure to form lactams, and nucleophilic substitution reactions.
- Protecting group strategies (e.g., Boc) and controlled reaction conditions are essential for achieving high purity and yield.
- Continuous flow protocols have been developed for azide reduction steps to improve efficiency and safety.
- The methods are supported by detailed NMR and mass spectrometry characterization to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Chemical Formula : C13H20N2O
- Molecular Weight : 220.32 g/mol
- CAS Number : 1184429-52-4
The structure comprises a propanone backbone with amino and piperidine groups, contributing to its pharmacological activity.
Central Nervous System (CNS) Research
2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates potential applications in treating:
- Depression : The compound may enhance mood regulation by modulating serotonin levels.
- Anxiety Disorders : Its interaction with dopamine receptors suggests a role in alleviating anxiety symptoms.
Drug Development
The compound serves as a lead structure for the development of new therapeutic agents targeting CNS disorders. Its unique binding profile allows for:
- Design of Selective Receptor Modulators : Modifications to the piperidine ring can yield derivatives with improved efficacy and selectivity for specific receptor subtypes.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors. The mechanism was attributed to increased serotonin availability in the synaptic cleft, supporting its potential as an antidepressant agent.
Case Study 2: Anxiolytic Effects
In another investigation, the anxiolytic properties were evaluated through behavioral tests (e.g., elevated plus maze). Results indicated that the compound reduced anxiety levels comparable to established anxiolytics, suggesting its viability as a therapeutic candidate for anxiety disorders.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings:
Compound 37 includes an ethyl-pyrrolidine extension on the piperidine ring, enabling interactions with chromatin-associated proteins .
Synthetic Approaches: Piperidine and pyrrolidine moieties are often introduced via nucleophilic substitution or coupling reactions (e.g., ’s 2-aminopyrimidine derivatives) . Stereochemical control is critical for analogs like the (S)-configured dimethylamino-pyrrolidine compound .
Applications :
Biological Activity
2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, also known by its CAS number 24152-95-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a propanone backbone with amino and piperidine functional groups. This structural arrangement is pivotal in determining its biological interactions.
Research indicates that the compound exhibits significant activity against several biological targets, particularly in the context of neuropharmacology and oncology. The presence of the piperidine and pyrrolidine moieties suggests potential interactions with neurotransmitter systems and protein kinases.
Key Mechanisms:
- GSK-3β Inhibition : Similar compounds have shown effectiveness as glycogen synthase kinase 3 beta (GSK-3β) inhibitors, which are involved in various cellular processes, including metabolism and cell survival .
- Neuroprotective Effects : The compound's structure indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, revealing its efficacy against different cell lines and biological pathways.
Table 1: Biological Activity Summary
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Case Study 1: GSK-3β Inhibition
A study demonstrated that derivatives similar to this compound exhibit promising inhibitory potency against GSK-3β, with modifications leading to improved metabolic stability and reduced cytotoxicity. The most potent derivatives achieved IC50 values in the nanomolar range, highlighting their potential for therapeutic development in diseases like Alzheimer's .
Case Study 2: Anticancer Activity
In vitro tests on the MDA-MB-231 triple-negative breast cancer cell line revealed that certain derivatives significantly decreased cell viability at low concentrations (IC50 as low as 6.25 µM). This suggests that structural modifications can enhance anticancer efficacy while minimizing toxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of piperidine-pyrrolidine hybrids often involves multi-step reactions. For example, precursor compounds with piperidin-1-yl or pyrrolidin-1-yl groups can be functionalized via nucleophilic substitution or coupling reactions. Systematic modifications of substituents (e.g., at the 2-amino or 4-position of heterocycles) are critical for optimizing yields .
- Optimization Tips :
- Use palladium-catalyzed cross-coupling for aryl substitutions.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Piperidine + propan-1-ol/HCl | 85–90 | |
| 2 | Acylation with Boc-protected amine | 75–80 |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Key Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) .
- GC-MS : Detects molecular ion peaks and fragmentation patterns to verify purity and molecular weight .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine/pyrrolidine ring protons) and confirms stereochemistry .
- Data Interpretation : Compare spectral data with computational models (e.g., InChI/SMILES) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
- Experimental Design :
- In Vitro : Test binding affinity to target receptors (e.g., dopamine D2 or serotonin receptors) using radioligand assays .
- In Vivo : Conduct pharmacokinetic studies (e.g., bioavailability in rodent models) to assess metabolic stability .
- Contradiction Analysis :
- If in vitro activity does not translate in vivo, evaluate:
- Blood-brain barrier penetration (logP, polar surface area).
- Metabolic pathways (e.g., cytochrome P450 interactions) .
- Use deuterium labeling or fluorinated analogs to track metabolite formation .
Q. What structural modifications enhance the compound’s selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Insights :
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., -F) at the 4-position increases receptor binding affinity .
- Amino Group Substitutions : Bulky substituents (e.g., benzyl) at the 2-amino position reduce off-target interactions .
- Case Study :
| Modification | Biological Activity (IC₅₀) | Selectivity Ratio |
|---|---|---|
| 4-Fluoro | 12 nM (D2 receptor) | 5:1 (D2 vs. 5-HT) |
| 4-Methyl | 45 nM | 2:1 |
| Data inferred from fluorophenyl-pyridine analogs . |
Q. How can researchers mitigate toxicity risks during preclinical studies?
- Safety Protocols :
- In Vitro Tox Screens : Use hepatocyte assays to predict hepatic metabolism-related toxicity .
- In Vivo Mitigation : Administer compounds with protective co-agents (e.g., N-acetylcysteine) to reduce oxidative stress .
- Handling Guidelines :
- Wear PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Store compounds under inert atmospheres to prevent degradation .
Data Contradiction Resolution
Q. What methodologies resolve conflicting data on the compound’s metabolic stability?
- Approach :
- Comparative Studies : Use isotopically labeled standards in LC-MS to quantify metabolites across species (e.g., human vs. rodent microsomes) .
- Computational Modeling : Apply QSAR models to predict metabolic hotspots (e.g., CYP3A4 oxidation sites) .
- Case Example : A spiro-piperidine derivative showed 50% higher stability in human microsomes than rodents, resolved via species-specific enzyme profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
